molecular formula C19H19N3O4S2 B2562593 5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 1705850-32-3

5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2562593
CAS No.: 1705850-32-3
M. Wt: 417.5
InChI Key: IYFYMFAGHJZALG-UHFFFAOYSA-N
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Description

5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles This compound is characterized by its unique structure, which includes a benzothiadiazole core, a piperidine ring, and a methoxybenzenesulfonyl group

Scientific Research Applications

5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it a valuable tool in biochemical assays.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzothiadiazole intermediate.

    Attachment of the Methoxybenzenesulfonyl Group: The final step involves the sulfonylation of the piperidine derivative with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzenesulfonyl group, in particular, enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-14-3-5-15(6-4-14)28(24,25)16-8-10-22(11-9-16)19(23)13-2-7-17-18(12-13)21-27-20-17/h2-7,12,16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFYMFAGHJZALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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